3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide
Description
Properties
IUPAC Name |
3-methyl-1,1-dioxothiolane-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-6(4-7)2-3-10(8,9)5-6/h4H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEQCESDDUXRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide typically involves the reaction of 3-methyltetrahydrothiophene with an oxidizing agent to introduce the 1,1-dioxide functionality. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the compound is produced at a commercial scale with consistent quality .
Chemical Reactions Analysis
Types of Reactions: 3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the aldehyde group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the aldehyde group under mild conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Corresponding sulfide compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing heterocycles and other complex molecules.
Biology and Medicine:
Industry: In the industrial sector, it is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide involves its interaction with various molecular targets, primarily through its aldehyde and sulfone functionalities. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Tetrahydrothiophene 1,1-Dioxides
Several analogs of this compound differ in substituents at the 3-position:
- N-Allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride: Replaces the carbaldehyde with an allylamine group, forming a hydrochloride salt.
- 3-(But-3-en-2-yl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide : Features a butenyl group instead of methyl, introducing additional steric bulk and unsaturation. This could influence reactivity in cycloaddition or polymerization reactions .
- 3-Methyltetrahydrothiophene 1,1-dioxide (Methylsulfolane) : Lacks the carbaldehyde group, serving primarily as a polar aprotic solvent. Its lower functionalization limits synthetic versatility compared to the aldehyde derivative .
Table 1: Substituent Effects on Key Properties
Heterocyclic Variations
Thiete 1,1-Dioxides (Four-Membered Rings)
Thiete 1,1-dioxides (e.g., 3-chlorothiete 1,1-dioxide) exhibit higher ring strain due to the four-membered structure, enhancing reactivity in Diels-Alder and cycloaddition reactions. In contrast, the five-membered tetrahydrothiophene derivatives are less strained, favoring stability over reactivity .
Dihydrothiophene 1,1-Dioxides
2,5-Dihydrothiophene 1,1-dioxide and 2,3-dihydrothiophene 1,1-dioxide contain double bonds at different positions. Bromination of 2,5-dihydro derivatives occurs readily in aprotic media, while 2,3-dihydro analogs require aqueous conditions. This highlights the electronic influence of sulfone conjugation with double bonds, a factor relevant to the carbaldehyde derivative’s reactivity .
1,2-Thiazetidine 1,1-Dioxides
These four-membered rings incorporate nitrogen and sulfur. N-Acylated derivatives undergo hydrolysis to sulfonic acids, indicating higher electrophilicity compared to tetrahydrothiophene sulfones. The carbaldehyde group in this compound may offer distinct reactivity in nucleophilic additions .
Table 2: Reactivity Across Sulfone-Containing Heterocycles
Functional Group Comparisons
- Carbaldehyde vs. Amine: The aldehyde group in the target compound enables condensation reactions (e.g., formation of Schiff bases), whereas amine derivatives (e.g., 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride) participate in alkylation or acylation, broadening utility in peptide-like structures .
- Sulfonyl Chlorides : Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide serves as a precursor for sulfonamide linkages, contrasting with the carbaldehyde’s role in carbonyl chemistry .
Biological Activity
3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide (C6H10O3S) is an organic compound characterized by its unique structural features, including a thiolane ring and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the biological activity, synthesis methods, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C6H10O3S, with a molecular weight of approximately 174.21 g/mol. The presence of the aldehyde group allows for various chemical interactions, making it a subject of interest in both synthetic and medicinal chemistry.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the formation of covalent bonds with nucleophilic sites on microbial proteins, leading to functional modifications that inhibit microbial growth.
Anticancer Activity
Research has indicated potential anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the activation of specific signaling pathways related to cell death. The unique structure allows it to interact with cellular targets effectively, enhancing its therapeutic potential.
Synthesis Methods
Various synthesis methods have been developed for this compound. Common approaches include:
- Oxidation of Tetrahydrothiophene : This method involves the oxidation of tetrahydrothiophene derivatives using oxidizing agents to introduce the aldehyde and dioxo functionalities.
- Reactions with Electrophiles : The compound can also be synthesized through electrophilic aromatic substitution reactions involving thiolane derivatives.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity Study | Demonstrated significant inhibition of Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. |
| Anticancer Research | Showed that treatment with the compound resulted in a reduction of cell viability in several cancer cell lines by up to 70% after 48 hours. |
| Mechanistic Insights | Investigated the interaction between the compound and specific protein targets using mass spectrometry, revealing covalent modifications that are likely responsible for its biological effects. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
